molecular formula C13H14N2O3 B11442272 Coumarin, 3-amino-4-morpholino- CAS No. 59288-16-3

Coumarin, 3-amino-4-morpholino-

Cat. No.: B11442272
CAS No.: 59288-16-3
M. Wt: 246.26 g/mol
InChI Key: CYCPRMKAIHGCML-UHFFFAOYSA-N
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Description

Coumarin, 3-amino-4-morpholino-, is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The addition of amino and morpholino groups to the coumarin structure enhances its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Coumarin, 3-amino-4-morpholino-, typically involves multi-component reactions. One common method is the condensation of 3-aminocoumarin with morpholine under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of Coumarin, 3-amino-4-morpholino-, follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Coumarin, 3-amino-4-morpholino-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its hydroquinone form.

    Substitution: The amino and morpholino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroquinones and reduced derivatives.

    Substitution: Various substituted coumarin derivatives depending on the reagents used.

Scientific Research Applications

Coumarin, 3-amino-4-morpholino-, has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Used in the development of fluorescent dyes and sensors due to its photochemical properties.

Mechanism of Action

The mechanism of action of Coumarin, 3-amino-4-morpholino-, involves its interaction with various molecular targets. It can inhibit enzymes such as DNA gyrase by binding to their active sites. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, leading to inhibition of their activity. This mechanism is particularly relevant in its potential anti-cancer and antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Coumarin, 3-amino-4-morpholino-, is unique due to the presence of both amino and morpholino groups, which enhance its chemical reactivity and biological properties. This dual substitution allows for a broader range of chemical reactions and potential therapeutic applications compared to its analogs.

Properties

CAS No.

59288-16-3

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

3-amino-4-morpholin-4-ylchromen-2-one

InChI

InChI=1S/C13H14N2O3/c14-11-12(15-5-7-17-8-6-15)9-3-1-2-4-10(9)18-13(11)16/h1-4H,5-8,14H2

InChI Key

CYCPRMKAIHGCML-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C(=O)OC3=CC=CC=C32)N

Origin of Product

United States

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